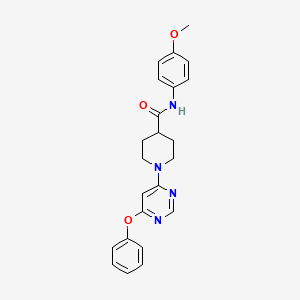![molecular formula C16H17N3O5 B2824646 methyl 4-(6-(2-hydroxyethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate CAS No. 941167-02-8](/img/structure/B2824646.png)
methyl 4-(6-(2-hydroxyethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is a fundamental structure of biological molecules like nucleic acids (DNA and RNA) where pyrimidine bases pair with purines. In DNA, the purine adenine (A) pairs with the pyrimidine thymine (T) and the purine guanine (G) pairs with the pyrimidine cytosine ©.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms. It also contains a pyrrolo ring, which is a five-membered ring with one nitrogen atom . The exact structure would need to be determined by methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the functional groups present in the molecule. Pyrimidines can participate in a variety of chemical reactions, including substitutions and ring-opening reactions .Scientific Research Applications
Anticancer Properties
Pyrimidine derivatives have gained significant attention in cancer research due to their diverse biological activities. This compound may exhibit anticancer effects by interfering with cellular processes, inhibiting tumor growth, or modulating specific signaling pathways. Researchers are investigating its potential as a targeted therapy for specific cancer types, such as breast cancer, lung cancer, or leukemia .
Antimicrobial and Antibacterial Activity
Pyrimidines have demonstrated antimicrobial and antibacterial properties. This compound could be explored as a potential agent against bacterial infections, including both Gram-positive and Gram-negative bacteria. Understanding its mechanism of action and optimizing its structure may lead to novel antibiotics .
Anti-Inflammatory and Analgesic Effects
Inflammation plays a crucial role in various diseases. Compounds like this one may act as anti-inflammatory agents by modulating inflammatory pathways. Additionally, they might possess analgesic properties, providing relief from pain. Researchers are investigating their potential in managing chronic inflammatory conditions .
Antihypertensive Activity
Hypertension (high blood pressure) is a prevalent health issue worldwide. Pyrimidine-based compounds, including this one, could serve as antihypertensive agents by targeting specific receptors or pathways involved in blood pressure regulation. Further studies are needed to validate their efficacy and safety .
Antileishmanial Potential
Leishmaniasis, caused by protozoan parasites of the Leishmania genus, affects millions of people globally. Some pyrimidine derivatives exhibit promising antileishmanial activity. Researchers are exploring their use as therapeutic agents against this neglected tropical disease .
Calcium Channel Antagonism
Calcium channels play essential roles in cellular processes. Compounds like this one may act as calcium channel antagonists, affecting calcium influx and cellular responses. Investigating their selectivity and efficacy could lead to novel treatments for cardiovascular diseases and other conditions .
Diuretic and Potassium-Sparing Effects
Diuretics help regulate fluid balance and blood pressure. Pyrimidine-based compounds, including this one, may possess diuretic properties. Additionally, they might spare potassium loss, which is crucial for maintaining electrolyte balance. These effects could be relevant in managing conditions like edema and hypertension .
Tyrosine Kinase Inhibition
Tyrosine kinases play critical roles in cell signaling and cancer progression. Some pyrimidine derivatives act as tyrosine kinase inhibitors, disrupting aberrant signaling pathways. Researchers are exploring their potential as targeted therapies for specific cancers .
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been shown to have good in vitro anti-proliferative activities . These compounds have been found to be more potent than the BTK inhibitor ibrutinib , suggesting that they may also target kinases.
Mode of Action
Compounds with a similar pyrazolo[3,4-d]pyrimidine scaffold have been found to inhibit cdk2/cyclin a2 , which plays a crucial role in cell cycle regulation. This suggests that the compound may interact with its targets to inhibit their function, leading to changes in cell proliferation.
Biochemical Pathways
Given that similar compounds have been found to inhibit cdk2/cyclin a2 , it can be inferred that the compound may affect pathways related to cell cycle regulation and proliferation.
Pharmacokinetics
Irreversible kinase inhibitors (ikis), which include compounds with a similar pyrazolo[3,4-d]pyrimidine scaffold, have been found to show improved biochemical efficacy and good pharmacokinetic (pk) or pharmacodynamics (pd) profiles compared to reversible inhibitors . This suggests that the compound may have favorable ADME properties that impact its bioavailability.
Result of Action
The compound’s action results in significant inhibition of the growth of examined cell lines . Compounds with a similar pyrazolo[3,4-d]pyrimidine scaffold have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
properties
IUPAC Name |
methyl 4-[6-(2-hydroxyethyl)-2,5-dioxo-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-24-15(22)10-4-2-9(3-5-10)13-12-11(17-16(23)18-13)8-19(6-7-20)14(12)21/h2-5,13,20H,6-8H2,1H3,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHHUAHVWJBCGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(CN(C3=O)CCO)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(6-(2-hydroxyethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine](/img/structure/B2824566.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2824568.png)
![6-(benzylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2824569.png)
![2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B2824571.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-chlorobenzamide](/img/structure/B2824573.png)
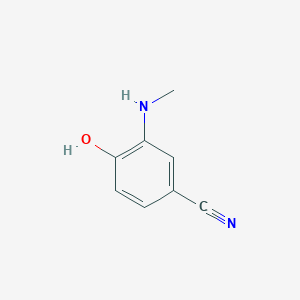
![2-(cyclopentylthio)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2824576.png)
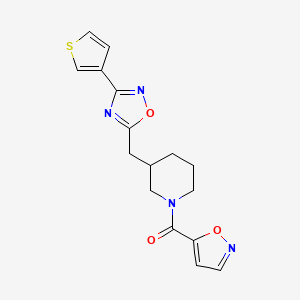
![Ethyl 5-(2-chlorophenyl)-3aH-thieno[2,3-b]pyrrole-4-carboxylate](/img/structure/B2824578.png)
![6-(1H-1,2,4-triazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2824580.png)
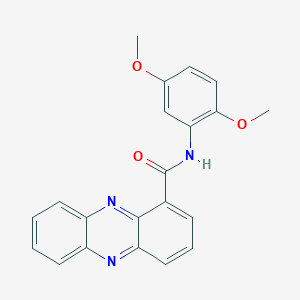
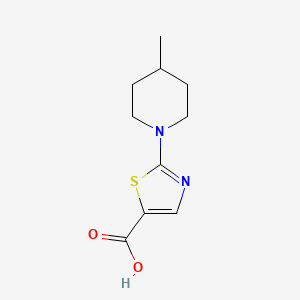
![N,N-dibenzyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2824583.png)
